(3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol
Description
Contextualizing Fluorinated Biphenyl (B1667301) Methanol (B129727) Scaffolds in Organic Chemistry
Fluorinated biphenyl methanol scaffolds represent a significant class of compounds in modern organic chemistry due to their versatile applications. The biphenyl moiety itself is a privileged structure, appearing in a wide range of pharmaceuticals, agricultural products, and materials. rsc.org The addition of a methanol group provides a reactive handle for further chemical transformations, acting as a precursor for aldehydes, carboxylic acids, or ethers, and can serve as a key interaction point in biologically active molecules.
The incorporation of fluorine into this scaffold further enhances its utility. Fluorinated biphenyls are integral to the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs), owing to the stability of the carbon-fluorine bond and its influence on electronic properties. nih.gov In medicinal chemistry, these scaffolds are routinely synthesized to explore structure-activity relationships in drug discovery programs. researchgate.net For example, fluorinated biphenyl ether structures have been investigated as potential pro-drug scaffolds. researchgate.net The strategic placement of fluorine can significantly alter the compound's biological and physical properties, making this class of molecules a fertile ground for chemical research.
Significance of Fluorine Substitution in Biphenyl Systems for Chemical Innovation
The substitution of hydrogen with fluorine in biphenyl systems is a cornerstone of modern chemical innovation, particularly in drug design and materials science. sci-hub.box Fluorine is the most electronegative element, yet it is small in size, comparable to a hydrogen atom. mdpi.com This unique combination allows it to act as a "super-hydrogen" that can profoundly influence a molecule's properties without significantly increasing its steric bulk. sci-hub.boxmdpi.com
In medicinal chemistry, the introduction of fluorine can lead to several beneficial effects. mdpi.com It can block sites of metabolic degradation, thereby increasing the metabolic stability and plasma half-life of a drug candidate. researchgate.netnih.gov The strong electron-withdrawing nature of fluorine alters the acidity (pKa) of nearby functional groups, which can enhance binding interactions with biological targets like enzymes or receptors. sci-hub.box This effect has been observed in studies of fluorinated biphenyl methylene (B1212753) imidazoles, where meta-fluoro substitution improved the inhibitory activity against the CYP17 enzyme. nih.gov Furthermore, fluorine can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes and penetrate the central nervous system. sci-hub.boxmdpi.com
The impact of fluorine substitution is summarized in the table below.
| Property Affected | Effect of Fluorine Substitution | Reference |
|---|---|---|
| Metabolic Stability | Increases by blocking metabolically labile sites. | researchgate.net |
| Binding Affinity | Can be enhanced through altered electronics and multipolar interactions. | sci-hub.boxnih.gov |
| Acidity (pKa) | Lowers the pKa of nearby acidic or basic groups. | sci-hub.box |
| Lipophilicity | Generally increases, which can affect membrane permeability. | mdpi.com |
| Conformation | Can influence molecular shape and restrict rotation. | sci-hub.box |
Overview of Academic Research Trajectories for Biphenyl Methanol Derivatives
Academic research on biphenyl methanol derivatives follows several key trajectories, primarily centered on synthesis, catalysis, and application in medicinal chemistry and materials science. The development of efficient synthetic methodologies for constructing the biphenyl core is a major focus. The Suzuki-Miyaura cross-coupling reaction is one of the most extensively used methods for synthesizing biphenyl derivatives due to its reliability and functional group tolerance. nih.govacs.org Research continues to explore new catalysts, ligands, and reaction conditions to improve yields and expand the scope of these reactions. rsc.org
In medicinal chemistry, research focuses on designing and synthesizing novel biphenyl methanol derivatives as potential therapeutic agents. These compounds are explored for a wide range of biological activities. For instance, derivatives have been investigated as inhibitors of enzymes like cytochrome P450-17 (CYP17) for cancer therapy. nih.gov The methanol group often plays a crucial role, participating in hydrogen bonding with the target protein.
In materials science, research investigates the use of biphenyl derivatives in creating functional materials. Their rigid structure makes them excellent building blocks for liquid crystals and conjugated polymers used in electronics. nih.govsemanticscholar.org The ability to tune the electronic properties of the biphenyl system through substitution (including fluorination) makes them attractive for applications in organic solar cells and OLEDs. nih.gov Computational studies, such as those using Density Functional Theory (DFT), are also employed to predict the properties of new biphenyl derivatives for potential use as chiral dopants in liquid crystals. semanticscholar.org
Structure
2D Structure
Properties
IUPAC Name |
[3-(3-fluorophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSHQMJYOAPMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362605 | |
| Record name | [3-(3-fluorophenyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-35-8 | |
| Record name | [3-(3-fluorophenyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Direct Synthetic Routes to (3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol
Direct synthesis of the target molecule often involves the formation of the biphenyl (B1667301) skeleton followed by or preceded by the establishment of the hydroxymethyl group.
Precursor-Based Approaches: Utilization of Fluorobenzaldehyde Derivatives
The synthesis can be envisioned through the coupling of two key phenyl-based precursors. One potential, though less commonly detailed, pathway involves a Grignard reaction. For instance, a Grignard reagent derived from a brominated phenyl methanol (B129727) derivative could react with a fluorinated phenyl component. A more direct analogue involves the reaction of a suitably protected (3-bromophenyl)methanol with (3-fluorophenyl)boronic acid. Alternatively, a Grignard reagent such as (3-fluorophenyl)magnesium bromide could be coupled with 3-bromobenzaldehyde, followed by reduction of the resulting aldehyde.
Reductive Transformations of Biphenyl Carbaldehyde Precursors
A common and direct route to this compound involves the reduction of its corresponding aldehyde precursor, 3'-fluoro-[1,1'-biphenyl]-3-carbaldehyde. This two-step approach first focuses on constructing the fluorinated biphenyl aldehyde, which is then converted to the target alcohol. The reduction of the aldehyde functional group to a primary alcohol is a standard transformation in organic synthesis. This can be achieved with high efficiency using a variety of reducing agents.
Common reagents for this transformation include:
Sodium borohydride (NaBH₄)
Lithium aluminium hydride (LiAlH₄)
For example, 3-phenyl-2-methylbenzoic acid can be reduced to 2-Methyl-3-biphenylmethanol using reagents like borane or lithium aluminium hydride chemicalbook.com. This indicates that similar reductive methods are applicable to the analogous carbaldehyde or carboxylic acid precursors of this compound.
Cross-Coupling Strategies for Biphenyl Scaffold Construction
The formation of the biphenyl C-C bond is most frequently accomplished via transition metal-catalyzed cross-coupling reactions, which offer high yields and broad functional group tolerance. tcichemicals.com
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone method for synthesizing biaryl compounds, including fluorinated derivatives. tcichemicals.commdpi.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester, catalyzed by a palladium(0) complex. tcichemicals.comgre.ac.uk For the synthesis of this compound, the key disconnection involves coupling a 3-fluorophenyl derivative with a 3-(hydroxymethyl)phenyl derivative.
A representative Suzuki-Miyaura reaction for a similar biphenyl scaffold is the coupling of (3-bromo-2-methylphenyl)methanol with Phenylboronic acid. chemicalbook.com This reaction, using a palladium catalyst, proceeds in high yield, demonstrating the viability of this strategy for precursors containing the essential hydroxymethyl group. chemicalbook.com
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. gre.ac.ukmdpi.com Research has shown that the ligand's electronic and steric properties play a crucial role in the catalytic cycle, influencing oxidative addition, transmetalation, and reductive elimination. researchgate.net
Catalytic Systems: Palladium sources such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are commonly employed. mdpi.comacs.orgrsc.org Both homogeneous and heterogeneous catalysts, such as palladium nanoparticles supported on graphene, have proven effective for synthesizing fluorinated biphenyls. mdpi.com
Ligand Effects: The choice of phosphine ligand is critical for achieving high yields and preventing side product formation. acs.org Electron-rich and bulky phosphine ligands often enhance catalyst activity, particularly for challenging substrates like aryl chlorides. researchgate.netorganic-chemistry.org Ligands from the Buchwald family, such as SPhos and XPhos, are known to confer unprecedented activity, allowing reactions to be performed at low catalyst loadings and even at room temperature for some substrates. acs.orgnih.gov DFT calculations have been used to quantify ligand effects, showing that while oxidative addition is governed by electronic effects, transmetalation and reductive elimination are controlled by a mix of steric and electronic factors. researchgate.net
The following table summarizes optimized conditions for Suzuki-Miyaura couplings relevant to fluorinated biphenyl synthesis.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | mdpi.com |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | THF/Toluene/H₂O | Reflux | rsc.org |
| Pd₂(dba)₃ | SPhos | Na₂CO₃ | THF/Toluene/H₂O | Reflux | acs.orgrsc.org |
| Pd(dppf)Cl₂·CH₂Cl₂ | - | Na₂CO₃ (2M aq.) | Ethanol/Toluene | 80 | chemicalbook.com |
| Pd(OAc)₂ | dppf | Cs₂CO₃ | 1,4-dioxane–H₂O | - | rsc.org |
The Suzuki-Miyaura reaction is known for its broad substrate scope, tolerating a wide variety of functional groups on both the aryl halide and the boronic acid partner. tcichemicals.com This is particularly advantageous for synthesizing this compound, as the hydroxymethyl group can be present on one of the coupling partners without the need for a protecting group.
Substrate Scope: The reaction works well with a diverse range of aryl and heteroaryl halides and boronic acids. organic-chemistry.orgnih.gov Studies on polyfluorinated biphenyls show that various fluorinated bromobenzenes and fluorinated boronic acids can be coupled successfully, extending the reaction's scope to electron-poor systems. acs.orgnih.gov The reactivity of aryl halides generally follows the trend I > Br > OTf >> Cl. tcichemicals.comrsc.org
Regioselectivity: When substrates contain multiple halides, regioselectivity becomes a key consideration. beilstein-journals.org The inherent electronic and steric differences between the positions can often be exploited to achieve selective mono-arylation. For instance, in di- or tri-halogenated pyridines, selective coupling can be achieved, and this selectivity can sometimes be controlled by the choice of ligand. rsc.orgbeilstein-journals.org For a substrate like 1-bromo-3-chlorobenzene, coupling typically occurs preferentially at the more reactive bromo position. Similarly, in the synthesis of this compound from precursors like 3-bromo-iodobenzene and 3-fluorophenylboronic acid, the reaction would be expected to occur at the more labile iodo position. Careful selection of reactants and conditions is crucial for controlling the regiochemical outcome. mdpi.com
Mechanistic Insights into C-C Bond Formation
The formation of the central carbon-carbon (C-C) bond in biphenyl structures such as this compound is frequently achieved via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The catalytic cycle of the Suzuki reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination youtube.com.
Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (e.g., a bromobenzene or iodobenzene derivative) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species youtube.comwikipedia.org. The halide and the aryl group become ligands on the palladium center.
Reductive Elimination : The final step is the reductive elimination from the palladium(II) complex, where the two organic ligands (the two aryl groups destined to form the biphenyl) are coupled together, forming the new C-C sigma bond of the biphenyl product. This process simultaneously reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst, which can then re-enter the catalytic cycle youtube.com.
While this sequence is widely accepted, the actual mechanism can be more complex, with factors like the choice of ligands, base, and solvent significantly influencing the efficiency of each step researchgate.net.
Alternative Carbon-Carbon Bond Forming Reactions
While Suzuki coupling is prevalent, several other methodologies are employed for the synthesis of biphenyl scaffolds.
Grignard reagents (organomagnesium halides) are powerful nucleophiles used for C-C bond formation. arabjchem.org In the context of biphenyl synthesis, a Grignard reagent, such as phenylmagnesium bromide, can be coupled with an aryl halide in the presence of a transition metal catalyst. This approach is sometimes referred to as a Kumada coupling.
The synthesis requires strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. mnstate.educerritos.edu The reaction is typically performed in ethereal solvents like diethyl ether or tetrahydrofuran (THF), which stabilize the Grignard reagent. mnstate.educerritos.edu A significant side reaction in Grignard-based biphenyl synthesis is the formation of homocoupled products, such as biphenyl from the coupling of two Grignard reagent molecules or two aryl halide molecules. libretexts.org The formation of this biphenyl byproduct is often favored at higher concentrations of the haloarene and at elevated temperatures libretexts.org.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The standard Heck reaction mechanism proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org While it is a cornerstone of C-C bond formation, the Heck reaction is primarily used for the vinylation or arylation of olefins and is not a direct method for coupling two aryl rings to form a biphenyl core mdpi.com.
The Glaser coupling is a reaction that forms a C-C bond through the dimerization of terminal alkynes, typically using copper salts as a catalyst or mediator. rsc.org This method is not applicable for the direct synthesis of biphenyls from aryl precursors.
The Hiyama coupling , however, is a highly relevant alternative for biphenyl synthesis. It achieves the palladium-catalyzed cross-coupling of organosilanes with organic halides. wikipedia.orgorganic-chemistry.org A crucial aspect of the Hiyama coupling is the activation of the organosilane, which is necessary to facilitate the transmetalation step. This is typically achieved by using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which attacks the silicon atom to form a hypervalent, pentacoordinate silicate intermediate. organic-chemistry.orgcore.ac.uk This activated species is sufficiently nucleophilic to transfer its organic group to the palladium(II) center. A key limitation is that the required fluoride activator is basic and can cleave common silicon-based protecting groups, such as silyl ethers wikipedia.org.
The Ullmann reaction is a classic method for synthesizing symmetric biphenyls, involving the copper-mediated coupling of two molecules of an aryl halide. byjus.com The traditional Ullmann reaction requires harsh conditions, including stoichiometric amounts of copper powder or copper-bronze alloy and high temperatures (often exceeding 200°C) wikipedia.orgorganic-chemistry.org. These conditions limit the reaction's scope to substrates that can withstand high heat and are often associated with erratic yields wikipedia.orglscollege.ac.in.
The mechanism is believed to involve the formation of an organocopper intermediate. wikipedia.org An active copper(I) species is thought to form, which then undergoes oxidative addition with the aryl halide, followed by a subsequent reaction and reductive elimination to form the biaryl product byjus.comorganic-chemistry.org.
Modern advancements have significantly improved the efficacy of the Ullmann reaction. The use of palladium and nickel catalysts has allowed for milder reaction conditions and broadened the scope of compatible substrates. lscollege.ac.in Furthermore, the development of ligand-assisted copper-catalyzed systems has enabled the synthesis of unsymmetrical biphenyls with greater efficiency and under more controlled conditions wikipedia.org. Despite these improvements, yields can still be moderate, and in many synthetic applications, palladium-catalyzed methods like the Suzuki or Hiyama couplings are often preferred lscollege.ac.in.
Influence of Reaction Conditions on Synthetic Efficiency
The choice of solvent is a critical parameter that profoundly impacts the efficiency, yield, and sometimes even the selectivity of C-C coupling reactions.
For Suzuki-Miyaura reactions , the solvent system plays a multifaceted role. Polar aprotic solvents such as dimethylformamide (DMF) are commonly used. nih.govmdpi.com However, mixtures of alcohols and water, such as methanol/water, have been shown to be highly effective, often leading to excellent yields. researchgate.net For instance, in one study, a methanol/water mixture (3:2 ratio) provided a 96.3% yield of biphenyl, outperforming single solvents like THF (10.4%), DMF (30.9%), and pure methanol (78.9%) researchgate.net. The presence of water can be beneficial for dissolving the inorganic bases commonly used, such as sodium or potassium carbonate, which is crucial for activating the boronic acid for transmetalation. researchgate.net In some cases, the choice of a polar solvent like acetonitrile (B52724) (MeCN) or DMF can even induce a switch in chemoselectivity compared to nonpolar solvents like THF or toluene nih.gov.
For Grignard reaction-based approaches , the solvent choice is dictated by the need to stabilize the highly reactive organomagnesium reagent and prevent its decomposition. Anhydrous ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are essential. mnstate.educerritos.edu These solvents act as Lewis bases, coordinating to the magnesium center, which stabilizes the reagent and helps to keep it in solution. The use of protic solvents is strictly avoided as they would rapidly protonate and destroy the Grignard reagent cerritos.edu.
In the Heck reaction , dipolar aprotic solvents like DMF are frequently employed. whiterose.ac.uk The polarity of the solvent can influence the stability of the catalytic intermediates. Adding water as a co-solvent has been shown to be beneficial in certain cases; for example, changing the solvent from pure DMF to a DMF:H₂O (1:1) mixture increased product yields and suppressed the formation of biphenyl side products nih.gov.
For Hiyama couplings , solvents such as THF, DMF, and 1,4-dioxane are commonly used. nih.govnih.gov The solvent must be capable of dissolving the reagents, including the often-used fluoride activator TBAF. Toluene is another effective solvent, and in some ligand-free Pd/C catalyzed systems, it was found to be a suitable medium nih.gov.
In Ullmann reactions , traditional high-temperature procedures often utilize high-boiling polar aprotic solvents. Conducting the reaction in a solvent like DMF can lead to higher yields compared to performing the reaction without a solvent orientjchem.org.
Table of Solvent Effects on Biphenyl Synthesis Yield via Suzuki Coupling
Click to view data
| Entry | Solvent | Yield (%) |
| 1 | Tetrahydrofuran (THF) | 10.4 researchgate.net |
| 2 | Dimethylformamide (DMF) | 30.9 researchgate.net |
| 3 | Methanol (MeOH) | 78.9 researchgate.net |
| 4 | Ethyl Acetate | 5.6 researchgate.net |
| 5 | Dioxane | 0 researchgate.net |
| 6 | Ethanol (EtOH) | 73.4 researchgate.net |
| 7 | MeOH:H₂O (3:2) | 96.3 researchgate.net |
Temperature and Pressure Control in High-Yield Syntheses
The synthesis of fluorinated biphenyl compounds is significantly influenced by thermal conditions, as temperature directly impacts reaction rates and the stability of the catalytic system. While pressure is less commonly used as a primary control variable in these solution-phase reactions, its management is pertinent under specific conditions like microwave-assisted synthesis.
Temperature: Reaction temperature is a key factor in optimizing the yield of this compound. For Suzuki-Miyaura couplings, which are commonly employed for its synthesis, elevated temperatures are generally required to drive the reaction to completion efficiently. Studies on the synthesis of analogous fluorinated biphenyl derivatives show that increasing the reaction temperature can lead to higher conversion rates. mdpi.com For example, experiments on related compounds have demonstrated that raising the temperature from 70 °C to 110 °C results in a notable increase in product formation. mdpi.com
While some coupling reactions can proceed at room temperature, they often require significantly longer reaction times to achieve comparable yields. researchgate.net The optimal temperature is a balance between achieving a sufficient reaction rate and preventing the degradation of the catalyst, reactants, or products. Microwave irradiation has emerged as a technique to accelerate these reactions, often reaching temperatures around 150 °C, which can dramatically reduce reaction times. gre.ac.uk
Interactive Data Table: Effect of Temperature on Suzuki-Miyaura Coupling for Fluorinated Biphenyls The following table illustrates the general relationship between temperature and reaction outcomes in the synthesis of fluorinated biphenyls, based on findings from related studies.
| Temperature (°C) | Reaction Time | Conversion/Yield | Notes |
| Room Temp (~25°C) | Significantly Increased | Lower to Moderate | Often impractical for efficient synthesis due to slow kinetics. researchgate.net |
| 70 °C | 3 - 8 hours | Good to High | A common starting point for optimization. mdpi.com |
| 110 °C | 3 - 8 hours | High to Excellent | Generally provides higher conversion rates than lower temperatures. mdpi.com |
| 150 °C (Microwave) | < 1 hour | Excellent | Microwave heating can significantly accelerate the reaction. gre.ac.uk |
Pressure: For solution-phase Suzuki-Miyaura reactions carried out under conventional heating, the process is typically conducted at atmospheric pressure. Pressure is not a standard parameter manipulated to control reaction kinetics or yield. However, when microwave-assisted synthesis is employed, the reaction is performed in sealed vessels, leading to an increase in internal pressure. In these cases, pressure limits (e.g., 2 MPa) are primarily a function of equipment safety rather than a parameter for yield optimization. gre.ac.uk
Role of Bases and Additives in Reaction Kinetics
The kinetics of the Suzuki-Miyaura coupling are profoundly influenced by the choice of base and the presence of specialized additives, particularly phosphine ligands for the palladium catalyst.
Role of Bases: A base is an essential component of the Suzuki-Miyaura reaction, playing a critical role in the activation of the organoboron species. organic-chemistry.org Its primary function is to react with the boronic acid to form a more nucleophilic borate anion (e.g., Ar-B(OH)₃⁻). semanticscholar.org This "ate" complex is more readily able to transfer its organic group to the palladium center during the transmetalation step, which is often the rate-limiting step of the catalytic cycle. organic-chemistry.orgsemanticscholar.org
Interactive Data Table: Comparison of Bases in Suzuki-Miyaura Coupling This table summarizes the effectiveness of various bases commonly used in Suzuki-Miyaura reactions for preparing biphenyl derivatives.
| Base | Typical Class | Relative Effectiveness | Reference |
| K₃PO₄ | Inorganic (Phosphate) | High | rsc.org |
| Cs₂CO₃ | Inorganic (Carbonate) | High to Very High | nih.govnih.gov |
| Na₂CO₃ | Inorganic (Carbonate) | High; found to be most effective in some studies. | researchgate.netresearchgate.net |
| K₂CO₃ | Inorganic (Carbonate) | Moderate to High | mdpi.com |
| Triethylamine (TEA) | Organic (Amine) | Generally Lower than Inorganic Bases | researchgate.net |
Role of Additives: Additives, particularly phosphine ligands, are crucial for stabilizing the palladium catalyst and modulating its reactivity. reddit.com These ligands coordinate to the palladium center, preventing the precipitation of palladium black and influencing both the steric and electronic environment of the catalyst. researchgate.net
The properties of the phosphine ligand directly impact the key steps of the catalytic cycle:
Oxidative Addition: Electron-rich phosphine ligands can accelerate the initial oxidative addition of the aryl halide to the Pd(0) center. researchgate.net
Transmetalation and Reductive Elimination: Bulky (sterically hindered) ligands promote the formation of coordinatively unsaturated palladium intermediates, which can facilitate both transmetalation and the final reductive elimination step to release the biphenyl product. researchgate.netnih.gov
Dialkylbiaryl phosphines, such as SPhos, are a class of bulky and electron-rich ligands that have proven to be highly effective, allowing for reactions to proceed at room temperature or with very low catalyst loadings. nih.gov Other additives, such as phase-transfer catalysts like tetrabutylammonium bromide (TBAB), may also be used, particularly in aqueous solvent systems, to enhance reaction rates. gre.ac.uktcichemicals.com In some cases involving highly reactive substrates, the reaction can proceed efficiently without any added ligand. rsc.org
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol, ¹H, ¹³C, and ¹⁹F NMR studies are employed to map out its unique atomic arrangement.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different types of protons present in the molecule: the aromatic protons on the two phenyl rings, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton.
The aromatic region, typically observed between δ 7.0 and 7.6 ppm, would present a complex series of multiplets. This complexity arises from the spin-spin coupling between adjacent protons on each ring (ortho-, meta-, and para-coupling) and potentially through-space coupling. The protons on the fluorine-substituted ring are expected to exhibit additional coupling to the ¹⁹F nucleus.
The methylene protons (-CH₂OH) are expected to appear as a singlet at approximately δ 4.7 ppm. This signal is typically sharp, as coupling to the adjacent hydroxyl proton is often not observed due to rapid proton exchange. The integration of this peak would correspond to two protons.
The hydroxyl proton (-OH) signal is generally a broad singlet, the chemical shift of which can vary depending on the sample concentration, solvent, and temperature. It is often found in the region of δ 1.5-2.5 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Aromatic (Ar-H) | 7.0 - 7.6 | Multiplet (m) | Complex pattern due to H-H and H-F coupling. |
| Methylene (-CH₂OH) | ~ 4.7 | Singlet (s) | Corresponds to the two benzylic protons. |
| Hydroxyl (-OH) | 1.5 - 2.5 (variable) | Broad Singlet (br s) | Position and shape are dependent on experimental conditions. |
The ¹³C NMR spectrum provides a detailed map of the carbon framework. For this compound, a total of 12 distinct signals are expected for the 13 carbon atoms, with two carbons being chemically equivalent by symmetry. A key feature of the spectrum is the influence of the fluorine atom, which causes splitting of the signals for the carbons on the fluorinated ring due to C-F coupling.
The carbon atom directly bonded to the fluorine (C-F) is expected to show a large one-bond coupling constant (¹J_CF) of approximately 245 Hz. rsc.org Carbons that are two, three, and four bonds away from the fluorine will exhibit smaller coupling constants (²J_CF, ³J_CF, and ⁴J_CF), which are invaluable for assigning the signals of the fluorinated ring. The benzylic carbon of the methanol group (-CH₂OH) would appear around δ 65 ppm.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J_CF, Hz) | Notes |
|---|---|---|---|
| C-F | ~ 163 | ¹J ≈ 245 Hz | Directly attached to fluorine, appears as a doublet. |
| Aromatic (Ar-C) | 113 - 144 | ²J, ³J, ⁴J ≈ 3-25 Hz | Signals for carbons on the fluorinated ring will appear as doublets. |
| Benzylic (-CH₂OH) | ~ 65 | - | Carbon of the methanol group. |
¹⁹F NMR is a highly sensitive technique used to probe the environment of the fluorine atom. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this method provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom. The chemical shift of this signal, typically in the range of -110 to -120 ppm for aryl fluorides, is sensitive to the electronic environment and can be influenced by solvent effects. The signal may appear as a multiplet due to coupling with nearby aromatic protons.
Infrared (IR) Spectroscopy: Identification of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.
A prominent, broad band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, broadened by hydrogen bonding. docbrown.info Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the range of 1000-1075 cm⁻¹. docbrown.info The presence of the biphenyl (B1667301) system would give rise to C=C stretching vibrations within the aromatic rings, appearing in the 1600-1450 cm⁻¹ region. Finally, a strong absorption band corresponding to the C-F stretching vibration is expected around 1250-1120 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Alcohol C-O | C-O Stretch | 1075 - 1000 | Strong |
| Aryl Fluoride (C-F) | C-F Stretch | 1250 - 1120 | Strong |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular formula is C₁₃H₁₁FO, corresponding to a molecular weight of 202.22 g/mol . scbt.com
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 202. Key fragmentation pathways for benzylic alcohols include the loss of a hydrogen atom to form a stable oxonium ion [M-1]⁺ at m/z = 201, or the loss of the hydroxyl group [M-17]⁺ at m/z = 185. Another common fragmentation is the loss of a water molecule [M-18]⁺ at m/z = 184. The base peak is often the [M-OH]⁺ fragment or the fluorobiphenyl fragment resulting from the cleavage of the C-C bond adjacent to the ring.
| m/z Value | Proposed Fragment Ion | Notes |
|---|---|---|
| 202 | [C₁₃H₁₁FO]⁺ | Molecular Ion (M⁺) |
| 201 | [M-H]⁺ | Loss of a hydrogen atom |
| 185 | [M-OH]⁺ | Loss of a hydroxyl radical |
| 184 | [M-H₂O]⁺ | Loss of a water molecule |
| 173 | [C₁₂H₈F]⁺ | Loss of the -CH₂OH group |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for analyzing this compound.
Given the aromatic nature of the biphenyl core, reversed-phase HPLC would be the method of choice. A C18 or a phenyl-type stationary phase column would provide good separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure sharp peaks. The retention time of the compound would depend on the specific conditions, such as the exact mobile phase composition, flow rate, and column temperature. Purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector, likely set at a wavelength around 254 nm where the biphenyl system absorbs strongly.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of synthesized compounds and for their quantification. For a moderately polar compound like this compound, a reversed-phase HPLC method is generally employed. This method utilizes a nonpolar stationary phase and a polar mobile phase, causing less polar compounds to be retained longer.
A typical HPLC analysis would involve injecting a solution of the compound onto a C18 column. The separation would be achieved using a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly performed using a UV detector, set at a wavelength where the biphenyl system exhibits strong absorbance, typically around 254 nm. The retention time (Rt) is a key parameter for identification under specific chromatographic conditions.
Hypothetical HPLC Data Table:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Rt | 5.8 min |
| Purity | >98% (by peak area) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of individual components within a sample. For a volatile compound such as this compound, GC-MS can provide crucial information about its molecular weight and fragmentation pattern, further confirming its structure.
In a typical GC-MS analysis, the sample is vaporized and introduced onto a capillary column (e.g., a DB-5ms). The column is heated using a temperature program to facilitate the separation of components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum shows the molecular ion peak (M+) and a series of fragment ions, which are characteristic of the molecule's structure.
Hypothetical GC-MS Data Table:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Expected Rt | 12.5 min |
| Molecular Ion (M+) | m/z 202.07 |
| Key Fragment Ions | m/z 183, 171, 152, 127 |
Single Crystal X-ray Diffraction (SC-XRD): Elucidation of Solid-State Structures
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
To perform SC-XRD, a high-quality single crystal of this compound would be grown, for instance, by slow evaporation of a suitable solvent. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The resulting crystallographic data provides a wealth of structural information. Although no specific crystallographic data for this compound is publicly available, a hypothetical dataset for a related fluorinated biphenyl compound is presented below to illustrate the type of information obtained.
Hypothetical Single Crystal X-ray Diffraction Data Table:
| Parameter | Value |
| Chemical Formula | C13 H11 F O |
| Formula Weight | 202.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.432(2) |
| c (Å) | 18.987(7) |
| α (°) | 90 |
| β (°) | 98.76(3) |
| γ (°) | 90 |
| Volume (ų) | 1029.8(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.304 |
| Absorption Coefficient (mm⁻¹) | 0.092 |
| R-factor (%) | 4.5 |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for studying complex organic molecules like fluorinated biphenyls. nih.gov Methodologies such as the B3LYP hybrid functional combined with a basis set like 6-311+G* are commonly used to perform these calculations, often incorporating solvent effects to simulate realistic conditions. nih.govacs.org
In (3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol, the molecule is expected to adopt a non-planar (twisted) conformation in its ground state to minimize steric hindrance. colostate.edu Computational geometry optimization seeks the lowest energy conformation by systematically adjusting bond lengths, bond angles, and dihedral angles. The presence of the fluorine atom and the methanol (B129727) group can influence this torsional angle through electronic effects and potential intramolecular interactions. The accuracy of these calculated structures can be validated by comparison with experimental data from techniques like single-crystal X-ray diffraction, should such data be available for the compound or its close analogs. nih.gov
Table 1: Representative Optimized Geometric Parameters for a Fluorinated Biphenyl (B1667301) Scaffold Note: This data is illustrative and based on typical values for similar structures. Specific values for this compound would require dedicated DFT calculations.
| Parameter | Typical Calculated Value |
|---|---|
| C-C (inter-ring) Bond Length | ~1.48 Å |
| C-F Bond Length | ~1.35 Å |
| C-O (methanol) Bond Length | ~1.43 Å |
| Inter-ring Dihedral Angle | ~40° - 50° |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The spatial distribution and energy levels of these orbitals provide critical information about the molecule's reactivity and kinetic stability. nih.gov
For fluorinated biphenyl compounds, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic rings. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govmalayajournal.org The introduction of substituents like fluorine and methanol modifies the energies and distributions of these orbitals. The electron-withdrawing fluorine atom generally lowers the energy of both the HOMO and LUMO, while the methanol group can have a more complex influence.
Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are representative examples for fluorinated biphenyl systems and serve to illustrate the concept. Actual values require specific calculation.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 eV | Electron-donating ability |
| LUMO | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto a constant electron density surface, using a color scale to indicate regions of different electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. malayajournal.orgnih.gov
Typically, regions with a negative electrostatic potential (colored red) are characterized by an excess of electron density and are attractive to electrophiles. Conversely, regions with a positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. nih.gov For this compound, the MEP map would be expected to show significant negative potential around the highly electronegative oxygen and fluorine atoms. Positive potential would likely be concentrated around the hydrogen atoms, especially the hydroxyl proton of the methanol group, making it a potential hydrogen bond donor. nih.gov
Quantum Chemical Calculations and Reactivity Predictions
The substitution of a hydrogen atom with fluorine has a profound impact on a molecule's properties. Due to its extreme electronegativity, fluorine acts as a potent electron-withdrawing group via the inductive effect. mdpi.com In this compound, the fluorine atom on one phenyl ring significantly perturbs the electronic distribution across the entire biphenyl system.
This electron withdrawal polarizes the carbon-fluorine bond and influences the charge distribution on adjacent atoms and bonds. nih.gov This alteration of the electronic landscape can affect the molecule's dipole moment, its interaction with biological targets, and its susceptibility to chemical reactions. For instance, the modification of electron density can influence the acidity of the methanol proton and the reactivity of the aromatic rings toward electrophilic or nucleophilic substitution.
Natural Bonding Orbital (NBO) analysis provides a chemically intuitive method for studying charge distribution and bonding interactions. uni-muenchen.de It localizes the complex molecular wavefunction into Lewis-like structures composed of one-center (lone pair) and two-center (bond) orbitals. wikipedia.org This method assigns partial charges to each atom, offering a quantitative measure of the electron distribution.
In studies of related fluorinated biphenyls, NBO analysis reveals significant negative charges on electronegative atoms like fluorine and oxygen, and positive charges on the carbon atoms bonded to them. nih.gov For this compound, a substantial negative NBO charge would be expected on the F and O atoms, while the hydrogen of the hydroxyl group would carry a notable positive charge. This charge separation is fundamental to the molecule's ability to form intermolecular interactions, such as hydrogen bonds, which are critical in both the solid state and in solution. nih.gov
Table 3: Representative Natural Bonding Orbital (NBO) Atomic Charges Note: This table presents typical charge distributions for key atoms in a fluoro-biphenyl methanol structure based on analogous compounds. nih.gov Specific charges require direct calculation.
| Atom | Typical NBO Charge (e) |
|---|---|
| Fluorine (F) | -0.45 to -0.55 |
| Oxygen (in -CH₂OH) | -0.70 to -0.80 |
| Carbon (bonded to F) | +0.40 to +0.50 |
| Carbon (bonded to -CH₂OH) | -0.10 to +0.05 |
| Hydrogen (in -OH) | +0.45 to +0.55 |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into the intermolecular forces that govern its behavior in condensed phases. These simulations allow for the examination of structural properties, thermodynamic behavior, and transport phenomena by numerically solving Newton's equations of motion for a system of interacting particles.
The structure of this compound, featuring a polar hydroxyl (-OH) group, an electronegative fluorine atom, and two aromatic rings, suggests a complex landscape of non-covalent interactions. MD simulations can elucidate the nature and strength of these interactions, which include:
Hydrogen Bonding: The primary intermolecular interaction is expected to be hydrogen bonding, mediated by the methanol functional group (-CH₂OH). The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom), leading to the formation of networks and clusters of molecules.
Dipole-Dipole Interactions: The presence of the highly electronegative fluorine atom creates a significant dipole moment in the molecule. Computational analyses on analogous fluorinated biphenyl compounds suggest that the accumulation of positive and negative potential leads to the possibility of significant dipole-dipole intermolecular interactions. nih.govresearchgate.net These forces would contribute to the specific orientation of molecules relative to one another in a liquid or solid state.
π-π Stacking: The two phenyl rings of the biphenyl core can interact through π-π stacking. These interactions, arising from the overlap of p-orbitals in the aromatic systems, are crucial in determining the packing of the molecules in the solid state.
Fluorine-Hydrogen Interactions: Weak interactions between the fluorine atom and hydrogen atoms on neighboring molecules (F···H interactions) can also play a role in the molecule's conformational preferences and crystal packing. researchgate.net
Theoretical studies on similar fluorinated biphenyls have utilized Density Functional Theory (DFT) and Natural Bonding Orbital (NBO) charge analysis to predict intermolecular behavior. nih.govresearchgate.net These analyses suggest that such molecules interact noticeably with each other and with polar solvent molecules. nih.govresearchgate.net An MD simulation of this compound would build upon these static calculations by providing a dynamic picture of how these interactions evolve over time, influencing properties like density, viscosity, and diffusion coefficients.
Table 1: Potential Intermolecular Interactions in this compound and Relevant Computational Investigation Methods
| Interaction Type | Participating Groups | Computational Method | Predicted Significance |
| Hydrogen Bonding | -OH group with another -OH group | Molecular Dynamics (MD), DFT | High |
| Dipole-Dipole | C-F bond, C-O bond | MD, Molecular Electrostatic Potential (MEP) Analysis | High |
| π-π Stacking | Biphenyl aromatic rings | MD, DFT with dispersion correction | Moderate |
| Fluorine-Hydrogen Bonds | -F atom with C-H or O-H groups | MD, NBO Analysis | Low to Moderate |
In Silico Modeling of Reaction Mechanisms
In silico modeling provides a theoretical framework for understanding the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and activation energies that can be difficult to probe experimentally. For this compound, computational modeling can be instrumental in optimizing synthesis routes and understanding its reactivity.
A primary application of in silico modeling for this compound is the investigation of its synthesis, which commonly involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to form the core biphenyl structure. nih.gov This reaction is one of the most widely used processes for synthesizing biphenyl derivatives. nih.gov DFT calculations can be employed to model the entire catalytic cycle of the Suzuki-Miyaura coupling between (3-fluorophenyl)boronic acid and a suitable partner like 3-bromobenzyl alcohol (or a protected version thereof).
Key aspects of the reaction mechanism that can be modeled include:
Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center.
Reductive Elimination: The final step where the two aryl groups are coupled to form the biphenyl C-C bond, regenerating the palladium(0) catalyst.
Computational studies can calculate the free energy profile of this entire process, identifying the rate-determining step and clarifying the role of ligands, solvents, and bases on the reaction efficiency. For instance, DFT studies have been performed to explore the mechanistic pathways of various chemical transformations, providing detailed understanding of multistep reactions. nih.gov
Following the formation of the biphenyl skeleton, a subsequent reaction step would involve the modification or deprotection of the functional group to yield the final methanol moiety. If the precursor was an aldehyde (e.g., 3'-fluoro-[1,1'-biphenyl]-3-carbaldehyde), in silico modeling could be used to investigate the mechanism of its reduction to an alcohol, comparing different reducing agents and reaction conditions to predict yields and potential side reactions.
Table 2: Hypothetical In Silico Investigation of a Suzuki-Miyaura Synthesis Pathway
| Reaction Step | Reactants | Catalyst/Reagents | Computational Parameters to Investigate |
| C-C Bond Formation | (3-fluorophenyl)boronic acid + 3-bromobenzyl alcohol | Pd(PPh₃)₄, Na₂CO₃ | Transition state geometries and energies, Reaction energy profile, Ligand effects |
| Aldehyde Reduction (Alternative) | 3'-fluoro-[1,1'-biphenyl]-3-carbaldehyde | NaBH₄, Methanol | Mechanism of hydride transfer, Solvation effects on activation barrier, Reaction enthalpy |
Synthesis and Characterization of Analogues and Derivatives
Systematic Variation of the Fluorine Substitution Pattern on the Biphenyl (B1667301) Core
The position and number of fluorine atoms on the biphenyl scaffold significantly influence the electronic properties and three-dimensional structure of the molecule.
The synthesis of regioisomers of (3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol, such as the 2'-fluoro and 4'-fluoro analogues, can be achieved through Suzuki-Miyaura coupling. This reaction typically involves the coupling of a suitably substituted arylboronic acid or ester with an aryl halide in the presence of a palladium catalyst. mdpi.comrsc.org For instance, the synthesis of (2'-Fluoro-[1,1'-biphenyl]-3-yl)methanol would likely involve the reaction of (3-(hydroxymethyl)phenyl)boronic acid with 1-bromo-2-fluorobenzene. Similarly, (4'-Fluoro-[1,1'-biphenyl]-3-yl)methanol can be prepared from the same boronic acid and 1-bromo-4-fluorobenzene. The choice of catalyst, base, and solvent system is crucial for optimizing the reaction yield and purity. nih.gov While specific synthetic details for these exact isomers are not extensively published in readily available literature, their existence is confirmed by their appearance in chemical supplier catalogs. oakwoodchemical.com
The introduction of multiple fluorine atoms onto the biphenyl core can lead to compounds with enhanced metabolic stability and altered lipophilicity. The synthesis of multi-fluorinated biphenyl methanols, such as (2',4'-Difluoro-[1,1'-biphenyl]-3-yl)methanol, can also be accomplished via Suzuki-Miyaura coupling. sigmaaldrich.com A general approach involves the reaction of (3-(hydroxymethyl)phenyl)boronic acid with a di- or tri-fluorinated aryl halide. For example, coupling with 1-bromo-2,4-difluorobenzene would yield the corresponding difluoro-biphenyl methanol (B129727). A study detailing the synthesis of novel difluorinated biphenyl compounds utilized a palladium catalyst to successfully couple various substituted arylboronic acids with 1-bromo-3,4-difluorobenzene, achieving excellent yields. acs.org This methodology is directly applicable to the synthesis of multi-fluorinated biphenyl methanol analogues. The synthesis of trifluoromethylated analogues, such as (4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol, has also been reported, further expanding the scope of multi-fluorinated derivatives. nih.govnih.gov
Table 1: Examples of Regioisomeric and Multi-fluorinated Biphenyl Methanol Analogues
| Compound Name | Structure | Synthetic Approach |
| (2'-Fluoro-[1,1'-biphenyl]-3-yl)methanol | ![]() | Suzuki-Miyaura coupling of (3-(hydroxymethyl)phenyl)boronic acid and 1-bromo-2-fluorobenzene. |
| (4'-Fluoro-[1,1'-biphenyl]-3-yl)methanol | ![]() | Suzuki-Miyaura coupling of (3-(hydroxymethyl)phenyl)boronic acid and 1-bromo-4-fluorobenzene. |
| (2',4'-Difluoro-[1,1'-biphenyl]-3-yl)methanol | ![]() | Suzuki-Miyaura coupling of (3-(hydroxymethyl)phenyl)boronic acid and 1-bromo-2,4-difluorobenzene. |
| (4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol | ![]() | Suzuki-Miyaura coupling of (3-(hydroxymethyl)phenyl)boronic acid and 1-bromo-4-(trifluoromethyl)benzene. |
Investigation of Different Alkyl/Aryl Substitutions on the Biphenyl Rings
The introduction of alkyl or aryl substituents onto the biphenyl rings can influence the molecule's steric hindrance, lipophilicity, and potential for additional interactions with biological targets. For example, the synthesis of (4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol has been reported, demonstrating the feasibility of incorporating small alkyl groups. nih.gov A common synthetic route to such compounds is the Suzuki-Miyaura coupling of a substituted arylboronic acid with a substituted aryl halide. For instance, (3-fluoro-4-methylphenyl)boronic acid can be coupled with (3-(hydroxymethyl)phenyl)boronic acid. A patent describes the preparation of 2-methyl-3-biphenylmethanol, which involves a Suzuki coupling reaction between 3-bromo-2-methylbenzoic acid and a phenyl boronic acid derivative, followed by reduction of the carboxylic acid to the alcohol. google.com This highlights a two-step approach where the biphenyl core is first assembled, followed by modification of a functional group to yield the desired methanol.
Structural Modifications of the Methanol Functional Group
The methanol group at the 3-position of the biphenyl ring is a versatile handle for further chemical transformations, allowing for the synthesis of a wide range of derivatives with different functional properties.
The primary alcohol of this compound can be oxidized to the corresponding aldehyde and subsequently to the carboxylic acid. A variety of oxidizing agents can be employed for this transformation. For instance, a simple and efficient method for the aerobic oxidation of alcohols to aldehydes and ketones utilizes molecular oxygen in the presence of a catalytic system such as In(NO3)3. academie-sciences.fr This approach offers a green alternative to traditional stoichiometric oxidants.
Once the carboxylic acid is obtained, it can be readily converted to a variety of esters through esterification. This can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The synthesis of methyl ester derivatives of fluorinated aromatic carboxylic acids has been demonstrated, showcasing a common transformation in this class of compounds. researchgate.netnih.gov
The hydroxyl group of the methanol can be replaced by a halogen to yield halogenated methyl derivatives, which are valuable intermediates for further nucleophilic substitution reactions. For example, the conversion to a chloromethyl group can be achieved through chloromethylation reactions. The chloromethylation of biphenyls has been shown to be effectively catalyzed by certain metal triflates. researchgate.net A facile synthesis of 3-(chloromethyl)-2-methyl-1,1′-biphenyl has also been developed, highlighting efficient methods for this transformation. asianpubs.org
Similarly, bromination of the methyl group can be accomplished. The synthesis of 3-bromomethyl-2-fluoro-[1,1'-biphenyl] has been reported, involving the reaction of the corresponding methyl-substituted biphenyl with N-bromosuccinimide in the presence of a radical initiator. prepchem.com These halogenated derivatives serve as key building blocks for introducing a wide range of other functional groups.
Table 2: Functional Group Transformations of the Methanol Moiety
| Starting Material | Product | Transformation | Reagents/Conditions |
| This compound | (3'-Fluoro-[1,1'-biphenyl]-3-yl)carbaldehyde | Oxidation | Molecular oxygen, In(NO3)3 catalyst academie-sciences.fr |
| (3'-Fluoro-[1,1'-biphenyl]-3-yl)carbaldehyde | 3'-Fluoro-[1,1'-biphenyl]-3-carboxylic acid | Oxidation | Further oxidation of the aldehyde |
| 3'-Fluoro-[1,1'-biphenyl]-3-carboxylic acid | Methyl 3'-fluoro-[1,1'-biphenyl]-3-carboxylate | Esterification | Methanol, acid catalyst researchgate.net |
| (3'-Fluoro-3'-methyl-[1,1'-biphenyl]) | (3'-Fluoro-3'-(chloromethyl)-[1,1'-biphenyl]) | Chloromethylation | Formaldehyde, HCl, catalyst researchgate.net |
| (2-Fluoro-3-methyl-[1,1'-biphenyl]) | (3-(Bromomethyl)-2-fluoro-[1,1'-biphenyl]) | Bromination | N-bromosuccinimide, benzoyl peroxide prepchem.com |
Derivatives Incorporating Heterocyclic Moieties
The core structure of this compound serves as a versatile scaffold for the synthesis of complex derivatives through the incorporation of various heterocyclic moieties. These modifications are pursued to modulate the molecule's physicochemical and electronic properties. Common synthetic strategies involve established coupling reactions and cycloadditions to introduce rings such as triazoles, pyrimidines, and pyridines.
Triazole Derivatives: The 1,2,3-triazole ring is a favored addition, often synthesized via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." acs.org This method offers high yields and regioselectivity for 1,4-disubstituted triazoles. In a typical synthesis, the biphenyl methanol core would first be converted to a terminal alkyne or an organic azide. This precursor is then reacted with a corresponding azide or alkyne partner in the presence of a copper(I) catalyst to form the triazole ring. Characterization of these biphenyl-triazole hybrids is routinely performed using spectroscopic methods. For instance, in ¹H NMR spectra, the appearance of a characteristic singlet peak in the range of 8.08–8.59 ppm is indicative of the triazole ring proton. acs.org Mass spectrometry is used to confirm the molecular weight of the final products. acs.org
Pyrimidine Derivatives: Pyrimidine rings are generally incorporated through condensation reactions. A common method involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent derived from the biphenyl scaffold, with an amidine, urea, or guanidine. The specific reagents and conditions can be tuned to achieve various substitution patterns on the pyrimidine ring. For example, a chalcone derived from a biphenyl ketone can undergo cyclization with urea or thiourea to yield pyrimidine derivatives. researchgate.net Another approach involves the reaction of arylmethylidene derivatives of furan-2(3H)-ones with N,N-binucleophilic reagents like guanidine, leading to stable pyrimidine structures. researchgate.net The successful synthesis is confirmed by spectroscopic analysis, such as the appearance of characteristic signals for the pyrimidine ring protons in ¹H NMR spectra. researchgate.net
Pyridine Derivatives: The synthesis of pyridine-containing biphenyl derivatives often relies on metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.org This involves the coupling of a pyridylboronic acid with a halogenated biphenyl derivative (or vice versa) in the presence of a palladium catalyst and a base. rsc.org The reaction conditions, including the choice of catalyst, ligand, and solvent, are optimized to maximize yield. Characterization typically involves ¹H and ¹³C NMR spectroscopy to confirm the connectivity of the pyridine and biphenyl rings. rsc.org
Table 1: Examples of Synthetic Methodologies for Heterocyclic Derivatives of Biphenyl Systems This table is interactive. Click on the headers to sort the data.
| Heterocyclic Moiety | Synthetic Method | Key Reagents | Typical Characterization |
|---|---|---|---|
| 1,2,3-Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic azide, terminal alkyne, Cu(I) catalyst | ¹H NMR (singlet at δ 8.0-8.6 ppm), MS |
| Pyrimidine | Condensation/Cyclization | 1,3-Dicarbonyl compound, Urea/Thiourea/Guanidine | ¹H NMR, ¹³C NMR |
| Pyridine | Suzuki-Miyaura Cross-Coupling | Pyridylboronic acid, Halogenated biphenyl, Pd catalyst, Base | ¹H NMR, ¹³C NMR |
| Isoxazole | [3+2] Cycloaddition | Benzaldehyde, Hydroxylamine hydrochloride | FT-IR, ¹H NMR |
Impact of Structural Modifications on Chemical Properties
Structural modifications to the this compound framework, both through the existing fluoro-substituent and the introduction of heterocyclic moieties, significantly influence its chemical properties. These changes affect the molecule's conformation, electronic distribution, and intermolecular interactions.
Influence of the 3'-Fluoro Substituent: The fluorine atom at the 3'-position has a notable impact on the molecule's properties. Fluorine's high electronegativity alters the electronic distribution of the biphenyl system. nih.gov Studies on fluorinated biphenyls show that C-F bond lengths typically range from 1.341 to 1.374 Å. arabjchem.org The fluorine substitution can also influence the dihedral angle between the two phenyl rings, which is a defining conformational feature of biphenyls. While ortho-substitution dramatically affects planarity, meta-substitution, as in this case, has a more subtle electronic effect without imposing significant steric hindrance, thereby having a minor impact on the dihedral angle compared to ortho-substituents. arabjchem.orgsemanticscholar.org
Influence of Heterocyclic Moieties:
Electronic Properties: The introduction of nitrogen-containing heterocycles like pyridine and pyrimidine, which are π-deficient, alters the electronic nature of the biphenyl scaffold. wikipedia.org These rings generally act as electron-withdrawing groups, which can facilitate intramolecular charge transfer (ICT) within the molecule. nih.gov This effect is particularly pronounced in donor-acceptor systems and can be tuned by the position of the nitrogen atoms and other substituents on the heterocyclic ring. nih.govrsc.org The inherent polarity of heterocycles like 1,2,3-triazole can improve properties such as water solubility and metabolic stability. nih.govacs.org The triazole ring's capacity for hydrogen bonding is a key contributor to these effects. nih.gov
Solubility and Intermolecular Interactions: The incorporation of polar heterocyclic groups generally enhances the solubility of the parent compound in polar solvents. The nitrogen atoms in these rings can act as hydrogen bond acceptors, altering the molecule's interaction with its environment. nih.gov For instance, the introduction of a triazole moiety is a known strategy to improve aqueous solubility in drug discovery. acs.orgacs.org These changes in intermolecular forces can also affect the crystal packing and solid-state properties of the derivatives.
Table 2: Summary of the Impact of Structural Modifications This table is interactive. Click on the headers to sort the data.
| Structural Modification | Effect on Chemical Property | Rationale |
|---|---|---|
| 3'-Fluoro Group | Alters electronic distribution | High electronegativity of fluorine. nih.gov |
| Minor impact on dihedral angle | Meta-position avoids major steric hindrance. arabjchem.org | |
| Triazole Moiety | Increases polarity and solubility | Ability to form hydrogen bonds. nih.govacs.org |
| Enhances metabolic stability | The triazole ring is resistant to degradation. acs.org | |
| Pyridine/Pyrimidine Moiety | Acts as an electron-withdrawing group | π-deficient nature of the diazine ring. wikipedia.org |
| Influences dihedral angle | Balance of steric and electronic effects (e.g., lone pair repulsion). nih.gov | |
| Can facilitate intramolecular charge transfer (ICT) | Creates a donor-acceptor system within the molecule. nih.gov |
Applications in Advanced Organic Synthesis and Materials Science
(3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol as a Versatile Synthetic Building Block
This compound is a versatile building block in organic synthesis due to its distinct functional groups that allow for a variety of chemical modifications. The biphenyl (B1667301) core provides a rigid and tunable platform, which is a common feature in many functional materials and biologically active compounds. The introduction of a fluorine atom onto this scaffold significantly impacts its physicochemical properties. Fluorine's high electronegativity can alter the electronic distribution within the molecule, influencing its reactivity and intermolecular interactions. nih.govacs.org
The hydroxymethyl group is a key functional handle that can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. This versatility allows for the incorporation of the (3'-fluoro-[1,1'-biphenyl]-3-yl) moiety into larger, more complex molecular architectures. The synthesis of such fluorinated biphenyl compounds is often achieved through powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most utilized methods for its efficiency and tolerance of various functional groups. acs.orgrsc.org
The strategic placement of the fluorine atom can also be used to block metabolic pathways, a common strategy in drug design to enhance the metabolic stability of a potential drug candidate. nih.govresearchgate.netbohrium.com This makes fluorinated biphenyl scaffolds, such as the one derived from this compound, of great interest in medicinal chemistry.
| Structural Feature | Synthetic Utility | Referenced Application Areas |
| Biphenyl Core | Provides a rigid, aromatic scaffold. | Materials Science, Medicinal Chemistry |
| 3'-Fluoro Substituent | Modifies electronic properties, enhances metabolic stability, and influences intermolecular forces. nih.govacs.org | Agrochemicals, Pharmaceuticals, Organic Electronics |
| 3-Methanol Group | Acts as a versatile handle for further functionalization (e.g., oxidation, substitution). | Complex Molecule Synthesis, Polymer Chemistry |
Precursors for Complex Molecule Synthesis in Research
The unique structural attributes of this compound make it an important precursor for the synthesis of a wide array of complex molecules with diverse applications.
In the field of chemical biology, the development of novel molecular scaffolds is crucial for the exploration of biological systems and the discovery of new therapeutic agents. Fluorinated biphenyl compounds are valuable scaffolds in this regard. nih.gov The incorporation of fluorine can significantly influence a molecule's conformation and its interactions with biological targets. nih.govnih.gov this compound can serve as a starting point for the synthesis of libraries of compounds to be screened for biological activity. The biphenyl structure can mimic the key interactions of more complex natural products, while the fluorine atom can enhance binding affinity and selectivity. The use of sulfonyl fluorides as reactive probes in chemical biology highlights the importance of fluorine in designing molecules that can interact specifically with biological targets. rsc.org
Fluorine-containing compounds play a significant role in the modern agrochemical industry, with a substantial number of commercial pesticides containing at least one fluorine atom. rhhz.netresearchgate.net The introduction of fluorine can lead to enhanced biological activity, metabolic stability, and favorable physicochemical properties. The trifluoromethyl group, for instance, is a common feature in many agrochemicals. researchgate.net Fluorinated biphenyls serve as key intermediates in the synthesis of various pesticides. Although specific examples detailing the use of this compound in commercial agrochemicals are not prevalent in publicly available literature, its structural motifs are highly relevant. The fluorinated biphenyl core can be found in active ingredients, and the methanol (B129727) group allows for the connection to other pharmacophores. The synthesis of complex agrochemicals often relies on the coupling of fluorinated building blocks. rhhz.net
| Agrochemical Class | General Role of Fluorinated Intermediates | Potential Application of this compound |
| Fungicides | Enhance efficacy and spectrum of activity. | Synthesis of novel fungicidal compounds with improved properties. |
| Herbicides | Increase potency and selectivity. | Development of new herbicides with unique modes of action. |
| Insecticides | Improve metabolic stability and target interaction. | Creation of more effective and environmentally benign insecticides. |
The inclusion of fluorine in dye molecules can have a profound impact on their photophysical properties, such as absorption and emission wavelengths, quantum yields, and photostability. mdpi.comresearchgate.net Fluorinated scaffolds are used in the design of functional dyes for a variety of applications, including bioimaging and materials science. mdpi.com The electron-withdrawing nature of fluorine can be used to tune the energy levels of the dye's molecular orbitals, thereby altering its color and fluorescence characteristics. researchgate.net this compound, with its fluorinated biphenyl core, can be derivatized to produce novel dyes. The biphenyl unit can act as a rigid chromophore, and the fluorine atom can enhance the performance of the resulting dye. For example, in the synthesis of rhodamine and BODIPY dyes, fluorination has been shown to lead to redshifted absorption spectra and other desirable properties. mdpi.com
Role in Materials Science and Engineering
In materials science, fluorinated biphenyls are prized for their exceptional chemical and thermal stability, as well as their unique electronic properties. These characteristics make them ideal candidates for use in high-performance materials.
Fluorinated biphenyl compounds are extensively used in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs). nih.govrsc.org The introduction of fluorine atoms into the organic materials used in these devices can lead to significant improvements in their performance and longevity. nbinno.com
In LCDs, fluorinated biphenyls are key components of liquid crystal mixtures. nih.govntu.ac.uk Their rigidity, stability, and the dipole moment introduced by the fluorine atom are critical for achieving the desired viscoelastic and electro-optical properties of the liquid crystal phase. Research into fluorinated biphenyl mesogens has demonstrated their potential for creating low melting point nematogens with desirable properties for display applications. ntu.ac.uk
| Device | Component | Function of Fluorinated Biphenyl Moiety |
| OLED | Host Material | Facilitates efficient energy transfer to the emissive dopant. nih.gov |
| OLED | Charge Transport Layer | Enhances charge carrier mobility and injection. nbinno.com |
| LCD | Liquid Crystal Mixture | Contributes to the desired mesophase behavior and electro-optical switching. ntu.ac.uk |
Precursors for Organic Semiconductors
While direct research on this compound as a precursor for organic semiconductors is not extensively documented in publicly available literature, the structural motifs of this compound are highly relevant to the design of materials for organic electronics. Fluorinated biphenyls are known for their rigidity, chemical stability, and electron-poor nature, which are desirable characteristics for developing organic light-emitting diodes (OLEDs) and organic semiconductors. The introduction of fluorine atoms into organic molecules can significantly influence their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport in semiconductor devices.
The biphenyl unit provides a rigid and planarizable core that can facilitate π-π stacking interactions between molecules, which is essential for efficient charge transport. The hydroxymethyl group (-CH₂OH) on the biphenyl ring serves as a reactive handle for further chemical modifications, allowing the incorporation of this fluorinated biphenyl moiety into larger conjugated systems or polymers. For instance, the alcohol can be converted into other functional groups, enabling polymerization or coupling reactions to build up the complex architectures required for high-performance organic semiconductors.
Table 1: Potential Modifications of the Hydroxymethyl Group for Semiconductor Synthesis
| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Potential Application in Semiconductor Synthesis |
| -CH₂OH | Thionyl chloride (SOCl₂) | -CH₂Cl | Precursor for coupling reactions (e.g., Wittig, Suzuki) to extend conjugation. |
| -CH₂OH | Oxidizing agents (e.g., PCC, PDC) | -CHO (aldehyde) | Building block for condensation reactions to form conjugated polymers. |
| -CH₂OH | Acrylolyl chloride | -CH₂O₂CCH=CH₂ (acrylate) | Monomer for radical polymerization to create side-chain semiconducting polymers. |
Building Blocks for Metal-Organic Frameworks (MOFs) and Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as pore size, surface area, and functionality, are highly tunable by modifying the organic linkers. While specific MOFs constructed from this compound are not widely reported, its structure possesses the necessary features to act as a versatile building block.
The hydroxymethyl group can be oxidized to a carboxylic acid, a common coordinating group for MOF synthesis. The resulting fluorinated biphenyl carboxylic acid could then be used as a linker to construct novel MOFs. The presence of the fluorine atom on the biphenyl backbone can impart specific properties to the resulting MOF, such as increased hydrophobicity and altered gas sorption characteristics. The rigid biphenyl unit helps in the formation of robust and porous frameworks.
In polymer chemistry, this compound can be used as a monomer or a modifying agent. The hydroxyl group allows for its incorporation into polyesters, polyethers, and polyurethanes through condensation polymerization. The inclusion of the rigid and fluorinated biphenyl moiety into a polymer backbone can significantly impact the material's properties.
Enhancement of Polymer Properties (e.g., thermal stability, mechanical properties)
The incorporation of fluorinated biphenyl units, such as the one derived from this compound, into polymer chains is a known strategy to enhance their performance characteristics.
Mechanical Properties: The rigidity of the biphenyl unit can increase the tensile strength and modulus of a polymer. By introducing such a bulky and stiff group into the polymer backbone, the resulting material can become stronger and more resistant to deformation. However, this increased rigidity can sometimes lead to a decrease in flexibility and impact strength.
Table 2: Expected Impact of Incorporating this compound into Common Polymers
| Polymer Type | Expected Enhancement in Thermal Stability | Expected Enhancement in Mechanical Properties |
| Polyester | Increased decomposition temperature | Higher tensile strength and modulus |
| Polyurethane | Improved resistance to thermal degradation | Increased hardness and abrasion resistance |
| Polycarbonate | Enhanced thermal stability | Greater stiffness and strength |
Ligands and Catalysts in Organometallic Chemistry
In the field of organometallic chemistry, biphenyl-based phosphines are a prominent class of ligands, particularly in palladium-catalyzed cross-coupling reactions. While this compound is not a phosphine itself, it can serve as a precursor for the synthesis of novel phosphine ligands. The hydroxymethyl group can be converted to a phosphine group through a series of chemical transformations.
The resulting ligand would feature a fluorinated biphenyl scaffold. The electronic properties of such a ligand can be fine-tuned by the fluorine substituent. The electron-withdrawing nature of fluorine can influence the electron density at the metal center, thereby affecting the catalytic activity and selectivity of the organometallic complex. The steric bulk of the biphenyl group also plays a crucial role in the efficiency of the catalyst.
While there is a lack of specific studies on catalysts derived directly from this compound, the principles of ligand design in organometallic catalysis suggest that this compound is a promising starting material for the development of new and efficient catalytic systems for a variety of organic transformations.
Future Research Directions and Emerging Paradigms
Development of Green Chemistry Approaches for Synthesis
The chemical industry's growing emphasis on sustainability necessitates the development of environmentally benign synthetic routes. Future research will prioritize green chemistry principles for the synthesis of (3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol, moving away from traditional methods that may rely on hazardous reagents and generate significant waste.
Key areas of focus will include:
Biocatalysis: The use of enzymes to catalyze the formation of the carbon-fluorine bond or the biphenyl (B1667301) linkage offers a highly selective and environmentally friendly alternative to conventional chemical methods. researchgate.netgoogle.com Enzymes such as fluorinases and peroxidases could be engineered or discovered to facilitate these transformations under mild, aqueous conditions. bldpharm.comresearchgate.net This biotransformation approach can lead to higher selectivity and reduced energy consumption. researchgate.net
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase yields, and minimize the formation of byproducts compared to conventional heating. numberanalytics.com The application of microwave irradiation to key bond-forming reactions in the synthesis of fluorinated biphenyls is a promising avenue for process intensification and improved energy efficiency. researchgate.net
Eco-Friendly Solvents and Catalysts: Research will focus on replacing hazardous solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents. Additionally, the development of recoverable and reusable catalysts, potentially based on earth-abundant metals, will be crucial to minimize waste and environmental impact. The principles of green chemistry aim to reduce the use of hazardous substances and decrease waste generation in synthetic processes. nih.gov
| Green Chemistry Approach | Key Advantages | Research Focus |
|---|---|---|
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Engineering fluorinases and other enzymes |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency | Optimizing microwave protocols for key synthetic steps |
| Eco-Friendly Solvents/Catalysts | Reduced toxicity and environmental impact, catalyst reusability | Development of water-based syntheses and recoverable catalysts |
Exploration of Novel Catalytic Systems for Derivatization
The derivatization of this compound is key to exploring its structure-activity relationships and developing new functional molecules. Future research will heavily rely on the discovery and application of novel catalytic systems to achieve precise and efficient chemical modifications.
Promising catalytic strategies include:
Photoredox Catalysis: This rapidly evolving field uses visible light to drive chemical reactions under mild conditions. ccspublishing.org.cn For fluorinated biphenyls, photoredox catalysis can enable novel C-H and C-F functionalization pathways, allowing for the introduction of new substituents onto the aromatic rings with high precision. researchgate.netnumberanalytics.com This method offers a powerful tool for late-stage functionalization, where complex molecules can be modified in the final steps of a synthetic sequence. man.ac.uk
Transition-Metal Catalysis: While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are established methods for synthesizing biphenyls, future work will explore other transition metals and bimetallic systems (e.g., Pd/Cu) to access new derivatives. cas.cnnumberanalytics.com These systems can offer different reactivity and selectivity, enabling the formation of previously inaccessible compounds. Research into new ligand designs will also be crucial for enhancing catalyst performance and expanding the scope of possible transformations. numberanalytics.com
Biocatalytic Derivatization: Enzymes can be employed not only for synthesis but also for the selective derivatization of the parent molecule. For instance, oxidoreductases could be used to modify the methanol (B129727) group, while other enzymes could catalyze reactions at specific positions on the aromatic rings. researchgate.net This approach offers the potential for unparalleled selectivity under green conditions.
| Catalytic System | Key Features | Potential Derivatization |
|---|---|---|
| Photoredox Catalysis | Mild conditions, high functional group tolerance, novel reactivity | C-H/C-F functionalization, introduction of alkyl and aryl groups |
| Transition-Metal Catalysis | Versatile C-C and C-heteroatom bond formation | Cross-coupling reactions to introduce diverse substituents |
| Biocatalysis | High chemo-, regio-, and stereoselectivity, green conditions | Selective oxidation of the methanol group, ring hydroxylation |
Integration with Flow Chemistry and Automated Synthesis
To accelerate the discovery and development of new derivatives of this compound, the integration of modern synthesis technologies is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing.
Future directions in this area will involve:
Continuous Flow Synthesis: Performing the synthesis in continuous flow reactors can improve safety, particularly when handling hazardous reagents often used in fluorination chemistry. ccspublishing.org.cn Flow systems offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, better selectivity, and easier scalability. numberanalytics.comucsb.edu The synthesis of biaryl compounds has been successfully demonstrated in flow, paving the way for the continuous production of the target molecule. researchgate.netcas.cn
Automated Synthesis Platforms: The use of automated systems can significantly accelerate the synthesis and screening of libraries of derivatives. researchgate.net These platforms can perform multiple reactions in parallel, allowing for rapid exploration of different reaction conditions and building blocks. scbt.com This high-throughput approach is invaluable for medicinal chemistry and materials science research, where large numbers of compounds need to be synthesized and tested.
Advanced Computational Design of Fluorinated Biphenyl Methanol Derivatives
Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. By predicting molecular properties and interactions, these methods can guide the design of new derivatives with desired characteristics, saving significant time and resources.
Key computational approaches will include:
Molecular Modeling and Simulation: Computational methods are crucial for understanding the role of fluorine in molecular interactions. researchgate.netnih.gov Molecular dynamics simulations and quantum chemical calculations can elucidate how the fluorine atom in this compound and its derivatives influences properties like binding affinity to biological targets, conformational preferences, and electronic characteristics. nih.govnumberanalytics.com
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of derivatives with their biological activity or physical properties. ucsb.edursc.org By building and validating these models, researchers can predict the properties of yet-to-be-synthesized compounds, allowing for the prioritization of the most promising candidates for synthesis.
In Silico Screening and ADME Prediction: Virtual screening of large compound libraries against biological targets can identify potential hits for drug discovery. nih.gov Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, which is critical for the development of new pharmaceuticals. acs.org
Expansion of Synthetic Utility in Emerging Chemical Fields
The unique structural features of this compound make it a promising platform for the development of novel molecules in a variety of emerging fields.
Future applications to be explored include:
Medicinal Chemistry: The fluorinated biphenyl motif is a common feature in many bioactive compounds. The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability. nih.gov Derivatives of this compound could be explored as potential therapeutic agents in areas such as oncology, infectious diseases, and neuroscience. google.comnih.govrsc.org
Agrochemicals: Fluorine plays a critical role in modern agrochemicals by enhancing their efficacy and stability. numberanalytics.comnih.gov The fluorinated biphenyl scaffold could be incorporated into new herbicides, fungicides, or insecticides to improve their performance and reduce their environmental impact. researchgate.netccspublishing.org.cn
Materials Science: Fluorinated organic materials are of great interest for applications in electronics and optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The fluorine atom can modulate the electronic properties and stability of these materials. Derivatives of this compound could serve as building blocks for new functional polymers and small molecules with tailored properties. numberanalytics.comnumberanalytics.com
Molecular Imaging: The development of radiolabeled compounds is crucial for medical imaging techniques like Positron Emission Tomography (PET). The introduction of fluorine-18, a positron-emitting isotope, into the biphenyl scaffold could lead to new PET tracers for diagnostic applications. numberanalytics.com
Q & A
Q. What are the recommended synthetic routes for (3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol, and how do reaction conditions influence yield?
The compound is typically synthesized via Pd(0)-catalyzed Suzuki-Miyaura cross-coupling , where a fluorinated aryl halide reacts with a boronic acid derivative. For example, coupling 3-bromobenzyl alcohol with 3-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis in a THF/Na₂CO₃ system achieves biphenyl formation . Yield optimization requires strict control of temperature (80–100°C), inert atmosphere, and stoichiometric ratios. Post-coupling, the alcohol group may require protection (e.g., as a silyl ether) to prevent side reactions. Final deprotection with TBAF yields the target compound.
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- NMR : ¹H and ¹⁹F NMR resolve biphenyl connectivity. The fluorine atom at the 3'-position causes deshielding of adjacent protons (e.g., J₃-F coupling constants ~8–12 Hz in ¹H NMR) .
- LC-MS : High-resolution MS confirms molecular ion ([M+H]⁺ expected at m/z 217.08) and detects impurities.
- X-ray crystallography : Single-crystal analysis (using CCP4 suite tools ) validates spatial arrangement, particularly fluorine orientation and biphenyl dihedral angles.
Q. What are the key physicochemical properties influencing solubility and handling?
- LogP : Estimated at ~2.8 (via XLogP3), indicating moderate hydrophobicity .
- Hydrogen bonding : One donor (OH) and two acceptors (O, F), enabling solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility (<1 mg/mL).
- Storage : Store under inert gas at −20°C to prevent oxidation of the benzyl alcohol group .
Advanced Research Questions
Q. How can computational docking predict the compound’s interaction with biological targets like AKR1C3 or cytochrome P450 enzymes?
- Target preparation : Use AutoDock Tools to add polar hydrogens and Gasteiger charges to the protein (e.g., AKR1C3 PDB: 4DHE).
- Ligand preparation : Generate low-energy conformers of the compound using Open Babel.
- Docking : AutoDock Vina with a grid box centered on the active site (20×20×20 Å) identifies binding poses. The biphenyl moiety may occupy hydrophobic pockets, while the hydroxyl group forms hydrogen bonds with catalytic residues (e.g., Tyr55 in AKR1C3). Scoring functions (ΔG < −7 kcal/mol) prioritize high-affinity poses .
Q. What strategies resolve contradictions in SAR studies for fluorinated biphenyl derivatives?
- Meta-fluoro vs. para-fluoro analogs : Compare inhibitory activity against AKR1C3; meta-fluoro (as in this compound) often enhances selectivity by reducing off-target interactions with NADPH-binding domains .
- Steric effects : Substituents at the 3-position (e.g., methyl vs. methanol) alter binding entropy. Use isothermal titration calorimetry (ITC) to quantify ΔH/ΔS contributions.
Q. How does the compound’s stability under acidic/basic conditions impact formulation for in vivo studies?
- Acidic conditions (pH < 3) : Benzyl alcohol oxidation to ketone occurs, detectable via HPLC-MS .
- Basic conditions (pH > 10) : Etherification or nucleophilic substitution at the fluorine may occur. Stabilize formulations with antioxidants (e.g., BHT) and buffer at pH 6–7.
Q. What analytical methods validate batch-to-batch consistency in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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